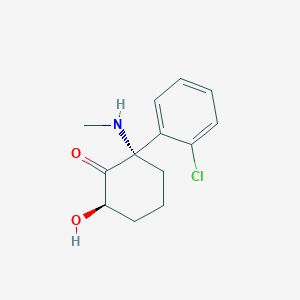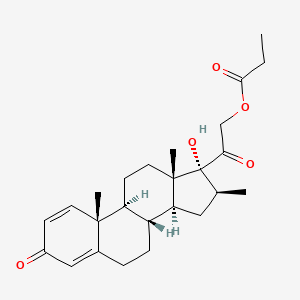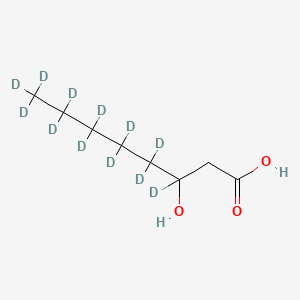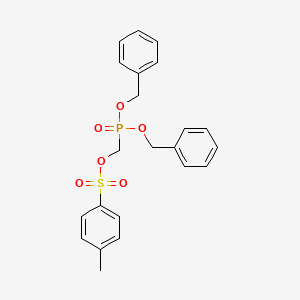
5-(1-Chloroethyl)-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Chloroethyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloroethyl group at the 5-position of the dihydrobenzofuran ring makes this compound unique and potentially useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-2,3-dihydrobenzofuran typically involves the chlorination of 2,3-dihydrobenzofuran followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation reaction, where 2,3-dihydrobenzofuran is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Chloroethyl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide can be used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution: Products include 5-(1-aminoethyl)-2,3-dihydrobenzofuran, 5-(1-hydroxyethyl)-2,3-dihydrobenzofuran, and 5-(1-thioethyl)-2,3-dihydrobenzofuran.
Oxidation: Products include 5-(1-hydroxyethyl)-2,3-dihydrobenzofuran and 5-(1-carbonylethyl)-2,3-dihydrobenzofuran.
Reduction: Products include 5-ethyl-2,3-dihydrobenzofuran and 5-ethylene-2,3-dihydrobenzofuran.
Applications De Recherche Scientifique
5-(1-Chloroethyl)-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(1-Chloroethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Bromoethyl)-2,3-dihydrobenzofuran
- 5-(1-Iodoethyl)-2,3-dihydrobenzofuran
- 5-(1-Methylethyl)-2,3-dihydrobenzofuran
Uniqueness
5-(1-Chloroethyl)-2,3-dihydrobenzofuran is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and methylethyl analogs, the chloroethyl derivative may exhibit different reactivity patterns, making it suitable for specific applications where selective reactivity is desired.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
5-(1-chloroethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H11ClO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
IRPPUNZSSRZJTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)








![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

